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Introduction to ATTO 610 for Flow Cytometry

ATTO 610 is a fluorescent dye belonging to the ATTO family of labels, known for their high
photostability and brightness.[1][2] These characteristics make ATTO 610 an excellent
candidate for flow cytometry applications, where robust and bright signals are crucial for
resolving cell populations, especially those with low antigen expression. Its excitation and
emission spectra in the red range of the spectrum minimize interference from cellular
autofluorescence, which is typically higher in the blue and green regions. This results in an
improved signal-to-noise ratio and enhanced sensitivity in your experiments.[3]

The ATTO 610 dye is available in several reactive forms, with the N-hydroxysuccinimidyl (NHS)
ester being particularly well-suited for labeling primary antibodies. This allows for the creation
of custom-conjugated antibodies for multicolor flow cytometry panels.

Core Principles and Advantages of ATTO 610

ATTO dyes, including ATTO 610, are characterized by their rigid chromophore structure, which
contributes to their exceptional photostability and consistent optical properties across different
environmental conditions.[1] Key advantages of using ATTO 610 in flow cytometry include:

¢ High Photostability: ATTO 610 exhibits remarkable resistance to photobleaching, ensuring
stable fluorescence signals even during prolonged exposure to laser excitation during cell
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sorting or analysis.[1][2]

e Strong Fluorescence Quantum Yield: A high quantum yield translates to brighter signals,
which is advantageous for detecting low-abundance targets.[2]

e Reduced Background: With an excitation maximum in the red spectral region, ATTO 610
helps to minimize background fluorescence from cells and other biological materials.[3]

e Long Signal Lifetimes: The relatively long fluorescence lifetime of ATTO dyes can be
leveraged in time-gated flow cytometry to further reduce background noise.[3]

Quantitative Data and Spectral Properties

The following tables summarize the key spectral and photophysical properties of ATTO 610
and compare it with other commonly used fluorophores in the red spectral region. While direct
comparative data on stain index and signal-to-noise ratio in flow cytometry applications is not
readily available in published literature, the intrinsic properties of the dye suggest excellent
performance.

Table 1. Spectral and Photophysical Properties of ATTO 610

Property Value Reference
Excitation Maximum (Aex) 615 nm [4][5]
Emission Maximum (Aem) 634 nm [4115]
Molar Extinction Coefficient (g) 150,000 cm—tM—1 [41[5]
Fluorescence Quantum Yield

0.70 [4][5]
(P)
Molecular Weight ~520 g/mol [4]

Table 2: Comparison of ATTO 610 with Other Red Fluorophores
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Molar
Excitation Max Emission Max Extinction .
Fluorophore . Quantum Yield
(nm) (nm) Coefficient
(cm—*M™?)
ATTO 610 615 634 150,000 0.70
Alexa Fluor 647 650 668 270,000 0.33

Allophycocyanin
(APC)

651 660 700,000 0.68

Experimental Protocols
Protocol 1: Conjugation of ATTO 610 NHS-Ester to a
Primary Antibody

This protocol describes the conjugation of ATTO 610 N-hydroxysuccinimidyl (NHS) ester to a
primary antibody. The NHS ester reacts with primary amine groups on the antibody to form a
stable covalent bond.

Materials:

Primary antibody (0.5-2 mg/mL in an amine-free buffer like PBS)

e ATTO 610 NHS-ester

¢ Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
e 1 M Sodium bicarbonate buffer (pH 8.3-9.0)

e Size-exclusion chromatography column (e.g., Sephadex G-25)

» Phosphate-Buffered Saline (PBS), pH 7.4

» Reaction tubes

o Pipettes and tips
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Methodology:
e Antibody Preparation:

o Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains
Tris or glycine, it must be dialyzed against PBS.

o Adjust the antibody concentration to 1-2 mg/mL.
e ATTO 610 NHS-Ester Solution Preparation:

o Immediately before use, dissolve the ATTO 610 NHS-ester in anhydrous DMF or DMSO to
a concentration of 1 mg/mL.

e Conjugation Reaction:

o Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the
pH to 8.3-9.0.

o Add a 5-10 fold molar excess of the dissolved ATTO 610 NHS-ester to the antibody
solution while gently vortexing. The optimal molar ratio may need to be determined
empirically for each antibody.

o Incubate the reaction mixture for 1 hour at room temperature, protected from light.
 Purification of the Conjugate:

o Separate the ATTO 610-conjugated antibody from the unconjugated dye using a size-
exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

o The first colored fraction to elute will be the conjugated antibody. Collect this fraction.
o Determination of Degree of Labeling (Optional):

o The degree of labeling (DOL), or the average number of dye molecules per antibody, can
be determined by measuring the absorbance of the conjugate at 280 nm and 615 nm.

e Storage:
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o Store the purified ATTO 610-conjugated antibody at 4°C, protected from light. For long-
term storage, add a stabilizing protein like BSA and sodium azide, and store at -20°C.

Protocol 2: Cell Surface Staining with ATTO 610-
Conjugated Antibody for Flow Cytometry

This protocol provides a general procedure for staining suspended cells with a directly
conjugated ATTO 610 antibody for flow cytometric analysis.

Materials:

» Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

e ATTO 610-conjugated primary antibody

» Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
¢ Fc receptor blocking solution (optional, recommended for immune cells)

 Viability dye (optional)

e FACS tubes (5 mL round-bottom polystyrene tubes)

e Centrifuge

Pipettes and tips
Methodology:
o Cell Preparation:

o Prepare a single-cell suspension at a concentration of 1 x 107 cells/mL in ice-cold Flow
Cytometry Staining Buffer.

o Aliquot 100 pL of the cell suspension (1 x 10° cells) into each FACS tube.

e Fc Receptor Blocking (Optional):
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o To reduce non-specific antibody binding, add an Fc receptor blocking solution to the cells
and incubate for 10-15 minutes on ice.

e Antibody Staining:

o Add the predetermined optimal concentration of the ATTO 610-conjugated primary
antibody to the cell suspension.

o Gently vortex the tube and incubate for 20-30 minutes on ice in the dark.
e Washing:

o Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

o Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.

o Carefully decant the supernatant.

o Repeat the wash step two more times.
e Resuspension and Viability Staining (Optional):

o Resuspend the cell pellet in 500 pL of Flow Cytometry Staining Buffer.

o If a viability dye is to be used, add it to the cells according to the manufacturer's
instructions.

o Flow Cytometric Analysis:

o Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters
for ATTO 610 detection. Acquire a sufficient number of events for statistical analysis.

Recommended Instrument Settings

To detect the fluorescence emission from ATTO 610, a flow cytometer equipped with a yellow-
green (e.g., 561 nm) or a red laser (e.g., 633 nm or 640 nm) is recommended.

Table 3: Recommended Laser and Filter Configuration for ATTO 610
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Laser Line Dichroic Mirror Emission Filter (Bandpass)
Yellow-Green Laser (561 nm) 600 LP 610/20 nm or 620/15 nm
Red Laser (633/640 nm) 650 LP 660/20 nm

Note: The optimal filter set may vary depending on the specific instrument configuration. It is
advisable to consult your flow cytometer's manual or a technical specialist for the best setup.
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Cell Staining Workflow for Flow Cytometry

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://blog.biosearchtech.com/know-your-oligo-modifications-atto-dyes
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/katalog_flyer_support/catalogue_2009_2010.pdf
https://www.sigmaaldrich.com/JP/ja/technical-documents/protocol/research-and-disease-areas/cancer-research/atto-dyes-for-superior-fluorescent-imaging
https://app.fluorofinder.com/dyes/67-atto-610-ex-max-615-nm-em-max-634-nm
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/produktdatenblaetter/atto%20610.pdf
https://www.benchchem.com/product/b12058148#atto-610-for-flow-cytometry-applications
https://www.benchchem.com/product/b12058148#atto-610-for-flow-cytometry-applications
https://www.benchchem.com/product/b12058148#atto-610-for-flow-cytometry-applications
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12058148?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

